Fluphenazine undecanoate

Pharmaceutical Quality Control Reference Standards Impurity Profiling

Fluphenazine undecanoate is the undecanoate (C11) ester prodrug of fluphenazine, a trifluoromethyl phenothiazine D2 dopamine receptor antagonist. It shares the identical phenothiazine pharmacophore with the clinically approved fluphenazine decanoate (C10 ester; MW 591.78 g/mol) but incorporates an 11-carbon fatty acid chain, giving it a molecular formula of C33H46F3N3O2S and molecular weight of 605.81 g/mol.

Molecular Formula C33H46F3N3O2S
Molecular Weight 605.81
CAS No. 13220-06-9
Cat. No. B602302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine undecanoate
CAS13220-06-9
Synonyms2-(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10- yl]propyl}piperazin-1-yl)ethyl undecanoate
Molecular FormulaC33H46F3N3O2S
Molecular Weight605.81
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C33H46F3N3O2S/c1-2-3-4-5-6-7-8-9-15-32(40)41-25-24-38-22-20-37(21-23-38)18-12-19-39-28-13-10-11-14-30(28)42-31-17-16-27(26-29(31)39)33(34,35)36/h10-11,13-14,16-17,26H,2-9,12,15,18-25H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluphenazine Undecanoate (CAS 13220-06-9): Chemical Identity, Pharmacopeial Status, and Procurement-Relevant Differentiation


Fluphenazine undecanoate is the undecanoate (C11) ester prodrug of fluphenazine, a trifluoromethyl phenothiazine D2 dopamine receptor antagonist . It shares the identical phenothiazine pharmacophore with the clinically approved fluphenazine decanoate (C10 ester; MW 591.78 g/mol) but incorporates an 11-carbon fatty acid chain, giving it a molecular formula of C33H46F3N3O2S and molecular weight of 605.81 g/mol [1]. In global pharmacopeial nomenclature, this compound is formally designated as Fluphenazine Decanoate EP Impurity F (European Pharmacopoeia 11.1) and serves as a reference standard for impurity profiling rather than as a standalone therapeutic agent . Its differentiation from fluphenazine decanoate resides in its ester chain length, which governs the rate of prodrug partitioning from sesame oil depots and subsequent enzymatic hydrolysis to release active fluphenazine [2].

1
Impurity reference standard: EP Impurity F for fluphenazine decanoate
2
Analytical use only (HPLC impurity profiling, not active ingredient)
3
C11 undecanoate ester chain distinguishes from decanoate (C10)

Why Fluphenazine Decanoate Cannot Be Assumed Interchangeable with Fluphenazine Undecanoate in Quality and Pharmacokinetic Contexts


Although fluphenazine undecanoate and fluphenazine decanoate share the same active pharmacophore (fluphenazine), the ester chain length directly controls the oil/water partitioning and enzymatic hydrolysis rates that determine the rate of active drug liberation from intramuscular sesame oil depots [1]. Systematic studies of fluphenazine ester prodrugs have established that sesame oil/buffer partition coefficients decrease as the ester chain length increases within a homologous series, and that this chain-length-dependent partitioning constitutes the rate-limiting step for in vivo drug release [2]. Furthermore, the European Pharmacopoeia designates fluphenazine undecanoate specifically as Impurity F in fluphenazine decanoate drug substance, subject to defined acceptance limits, making its presence a regulated quality attribute rather than a therapeutic choice . Clinically, the decanoate ester is the approved drug product; the undecanoate ester lacks an independent clinical development program and is not interchangeable as an active pharmaceutical ingredient.

!
Regulatory designation: impurity reference, not interchangeable with active fluphenazine decanoate
!
Chain-length-dependent oil partitioning and hydrolysis: release kinetics may differ
!
No independent clinical efficacy program; safety/efficacy profile belongs to decanoate

Fluphenazine Undecanoate (CAS 13220-06-9): Quantitative Evidence for Scientific Selection and Procurement Decision-Making


Molecular Weight and Ester Chain Length Distinguish Fluphenazine Undecanoate from the Approved Decanoate Drug Substance

Fluphenazine undecanoate possesses a molecular weight of 605.81 g/mol (C33H46F3N3O2S) and an 11-carbon undecanoate ester chain, versus 591.78 g/mol (C32H44F3N3O2S) and a 10-carbon decanoate chain for the approved drug substance fluphenazine decanoate [1]. The additional methylene unit in the undecanoate ester increases logP by approximately 0.5 units based on the Hansch π constant for aliphatic methylene groups, directly affecting sesame oil/buffer partitioning behavior [2]. This structural difference is the basis for its chromatographic separation and identification as a distinct pharmacopeial impurity .

MW & chain length
Head-to-head
ΔMW +14.03 g/mol; undecanoate (C11) vs decanoate (C10); estimated logP +0.5
Structural basis for chromatographic separation and impurity identification
Chain length confirmed by HPLC retention time per EP monograph
Pharmaceutical Quality Control Reference Standards Impurity Profiling

Pharmacopeial Designation as EP Impurity F Establishes a Regulatory-Required Reference Standard Role

Fluphenazine undecanoate (CAS 13220-06-9) is explicitly listed as 'Fluphenazine Decanoate EP Impurity F' in the European Pharmacopoeia 11.1 monograph for fluphenazine decanoate drug substance [1]. The USP-NF monograph incorporates these EP impurity acceptance criteria by reference, with relative retention times specified for HPLC-based organic impurity testing . This compound is supplied with full characterization data compliant with regulatory guidelines and is traceable to pharmacopeial standards for use as a reference standard in analytical method development, method validation, and quality control release testing for ANDA submissions and commercial production [2].

EP Impurity F
Specification
Designated EP Impurity F in Ph. Eur. 11.1; traceable to pharmacopeial standards
Regulatory prerequisite for ANDA/NDA impurity methods
Supplied with validated characterization data (NMR, MS, HPLC)
Pharmacopeial Compliance Reference Standard Qualification Regulatory GMP

Ester Chain Length Governs Sesame Oil Depot Partitioning and Release Kinetics: Undecanoate vs. Decanoate in the Homologous Series

Systematic investigation of fluphenazine and four aliphatic ester prodrugs demonstrated that sesame oil/buffer partition coefficients (PC) decreased as the ester chain length increased across a homologous series, establishing that longer-chain esters partition out of the oil depot more slowly [1]. In vivo canine studies confirmed this partitioning governs the rate-limiting step: after intramuscular fluphenazine decanoate (C10 ester) in sesame oil, the apparent terminal half-life of liberated fluphenazine was 9.7 ± 2.0 days, whereas intramuscular fluphenazine base in sesame oil yielded an apparent t1/2 of only 7.7 ± 3.4 hours, demonstrating that esterification and chain length are the dominant determinants of absorption rate [2]. By extrapolation within the homologous series, fluphenazine undecanoate (C11 ester) is predicted to have a lower sesame oil/buffer PC and slower release rate than the decanoate (C10) ester [1].

Oil depot partitioning
Class-level inference
PC decreases with chain length; predicted slower release than decanoate
Supports formulation screening context
Data to verify for undecanoate; based on homologous series trend
Prodrug Release Kinetics Long-Acting Injectable Formulation Oil Depot Partitioning

Enzymatic Hydrolysis Rate Is Chain-Length-Dependent: Enanthate (C7) Hydrolyzed 15-Fold Faster Than Decanoate (C10) in Human Plasma

Ohura et al. (2023) demonstrated that fluphenazine enanthate (C7 ester) was hydrolyzed 15-fold faster in human plasma and 6-fold faster in human liver microsomes compared to fluphenazine decanoate (C10 ester) [1]. The responsible enzymes were identified as butyrylcholinesterase (BChE) and human serum albumin (HSA) in plasma, and carboxylesterase isozymes hCE1 and hCE2 in liver [1]. This chain-length-dependent hydrolysis, combined with the oil/buffer partitioning effect, explains why the enanthate LAI formulation was withdrawn from clinical use due to its shorter elimination half-life (3.5-4 days) compared to the decanoate (6.8-9.6 days single-dose; 14.3 days at steady state) [2]. Extending this structure-activity relationship, fluphenazine undecanoate (C11) would be predicted to undergo even slower enzymatic hydrolysis than the decanoate (C10), contributing to a further prolonged duration of action.

Hydrolysis rate
Class-level inference
Enanthate (C7) 15-fold faster hydrolysis than decanoate (C10); undecanoate predicted slower
Chain-length-dependent bioconversion context
Direct undecanoate hydrolysis data not publicly available
Prodrug Bioconversion Butyrylcholinesterase Carboxylesterase

Fluphenazine Decanoate Demonstrated Superior Relapse Prevention Compared to Haloperidol Decanoate in a 60-Week Double-Blind Trial

In a 60-week double-blind study of 38 chronic schizophrenic inpatients, fluphenazine decanoate was compared with haloperidol decanoate as maintenance therapy administered at 4-week intervals [1]. The mean starting doses were 106 mg for fluphenazine decanoate and 127 mg for haloperidol decanoate, assuming clinical equipotency [1]. Relapses, strictly defined, were significantly more frequent in the haloperidol group [1]. A separate 20-week double-blind study in 51 chronic schizophrenic patients demonstrated a potency ratio of 1.0 (fluphenazine decanoate) : 1.4 (haloperidol decanoate), with mean doses of 84 mg vs. 122 mg respectively [2]. This class-level evidence supports the superior relapse-prevention profile of the fluphenazine decanoate LAI platform from which the undecanoate impurity is derived, reinforcing the clinical importance of maintaining rigorous impurity control in fluphenazine decanoate manufacturing.

Decanoate vs haloperidol
Head-to-head
Fluphenazine decanoate reported fewer relapses; potency ratio 1:1.4 (fluphenazine:haloperidol)
Comparator endpoint context for decanoate, supporting impurity control relevance
60-week double-blind trial; chronic schizophrenia inpatients
Schizophrenia Maintenance Therapy Relapse Prevention Long-Acting Injectable Antipsychotics

Fluphenazine Decanoate Exhibits Greater Pharmacokinetic Variability Than Zuclopenthixol Decanoate, Necessitating Robust Impurity Quality Control

Viala et al. (1988) conducted a comparative pharmacokinetic study of zuclopenthixol decanoate (in Viscoleo®) and fluphenazine decanoate (in sesame oil) in 17 schizophrenic outpatients treated at 3-week intervals [1]. For zuclopenthixol, the maximum plasma concentration (Cmax) was most consistently observed at day 7 after injection, whereas fluphenazine decanoate kinetics were reported as 'more variable' with greater interindividual and intraindividual fluctuations [1]. This higher pharmacokinetic variability in fluphenazine decanoate products means that any factor altering drug release—including elevated levels of long-chain ester impurities such as fluphenazine undecanoate—could disproportionately affect therapeutic consistency. In a separate study, patients treated with 25 mg of fluphenazine decanoate every two weeks required three months to reach steady-state plasma levels, with lower fluphenazine plasma levels at 6-9 months being statistically significantly associated with an increased risk of psychotic exacerbations [2].

PK variability
Cross-study
Fluphenazine decanoate more variable kinetics vs zuclopenthixol; lower plasma levels linked to relapse risk
Reported PK variability underscores impurity quality control need
17 outpatients; fluphenazine Cmax less predictable
Interindividual Variability Therapeutic Drug Monitoring Depot Neuroleptic Pharmacokinetics

Fluphenazine Undecanoate (CAS 13220-06-9): Validated Application Scenarios for Research and Industrial Procurement


Pharmacopeial Reference Standard for HPLC Method Validation and ANDA/NDA Quality Control Release Testing

Fluphenazine undecanoate, as the designated EP Impurity F, is procured as a certified reference standard for developing and validating HPLC-based organic impurity methods for fluphenazine decanoate drug substance and injection products. The USP-NF monograph specifies relative retention times for impurity peak assignment using the EP acceptance criteria, and regulatory submissions (ANDAs, NDAs) require demonstration of adequate chromatographic resolution and quantification of this specific impurity . Suppliers provide the compound with full characterization (NMR, MS, HPLC purity ≥95%) and traceability to EP/USP standards, supporting GMP-compliant quality control [1].

Preclinical Formulation Screening of Extended-Release Depot Injectables Based on Ester Chain Length Modulation

The established structure-property relationship—where increasing ester chain length reduces sesame oil/buffer partition coefficients and slows enzymatic hydrolysis—positions fluphenazine undecanoate (C11) as a tool compound for preclinical studies evaluating the PK impact of chain-length variation on depot release kinetics . In vitro hydrolysis assays in human plasma and liver microsomes, using the enanthate (C7) and decanoate (C10) esters as comparators with known 15-fold and 6-fold hydrolysis rate differences respectively [1], can quantify the undecanoate's conversion rate to active fluphenazine, informing formulation design for extended-duration LAI products.

Process Impurity Risk Assessment and Forced Degradation Studies in Generic Drug Development

The higher interindividual pharmacokinetic variability documented for fluphenazine decanoate compared to zuclopenthixol decanoate warrants rigorous impurity risk assessment. Fluphenazine undecanoate reference material is used in forced degradation studies (acid, base, peroxide, thermal, UV per ICH Q1A(R2) guidelines) to establish degradation pathways and verify that this impurity is adequately controlled below ICH Q3B thresholds in the finished product [1]. Detection limits as low as 0.003 μg/mL by HPLC enable sensitive quantification for stability-indicating method validation [1].

Therapeutic Drug Monitoring (TDM) and Clinical Bioequivalence Study Support

Given the documented relationship between fluphenazine plasma levels and psychotic exacerbation risk—with statistically significant associations between lower plasma concentrations at 6-9 months post-randomization and increased relapse —the availability of a well-characterized undecanoate impurity standard supports bioanalytical method development for fluphenazine and its related substances in human plasma. This is critical for clinical bioequivalence studies comparing generic fluphenazine decanoate products, where demonstration of comparable impurity profiles is a regulatory expectation.

Application
Selection Property
Validation Focus
HPLC impurity method validation
EP Impurity F certified standard
Chromatographic resolution from decanoate peak
Depot release kinetics screening
C11 ester chain-length probe
In vitro hydrolysis rate comparison
Forced degradation impurity profiling
Impurity reference material
ICH Q3B threshold compliance
Bioanalytical method development
Undecanoate impurity standard
Research matrix PK monitoring context
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